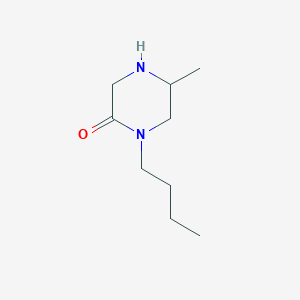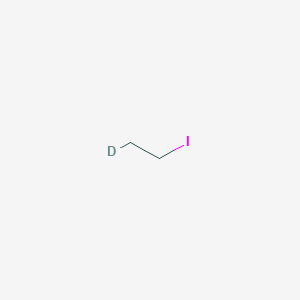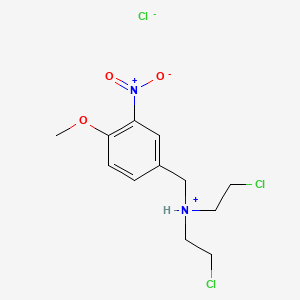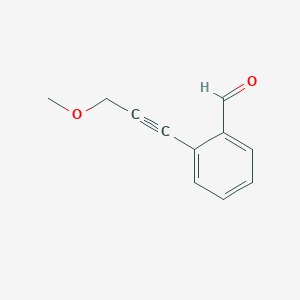
2-(3-Methoxyprop-1-ynyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyprop-1-ynyl)benzaldehyde is an organic compound with the molecular formula C11H10O2 It features a benzene ring substituted with an aldehyde group and a 3-methoxyprop-1-ynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyprop-1-ynyl)benzaldehyde typically involves the reaction of salicylaldehyde with propargyl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of salicylaldehyde is replaced by the propargyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly synthesis routes are often applied to optimize the production process. This includes the use of aqueous micellar media and environmentally benign solvents to enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyprop-1-ynyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-(3-Methoxyprop-1-ynyl)benzoic acid.
Reduction: 2-(3-Methoxyprop-1-ynyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-(3-Aminoprop-1-ynyl)benzaldehyde when using an amine.
Aplicaciones Científicas De Investigación
2-(3-Methoxyprop-1-ynyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyprop-1-ynyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyprop-1-ynyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-(Prop-2-ynyloxy)benzaldehyde: Similar structure but with a prop-2-ynyloxy group instead of a methoxyprop-1-ynyl group.
3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde: Similar structure but with the methoxyprop-1-ynyl group at a different position on the benzene ring.
Uniqueness
2-(3-Methoxyprop-1-ynyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-(3-methoxyprop-1-ynyl)benzaldehyde |
InChI |
InChI=1S/C11H10O2/c1-13-8-4-7-10-5-2-3-6-11(10)9-12/h2-3,5-6,9H,8H2,1H3 |
Clave InChI |
YPULXPGIRQVGOM-UHFFFAOYSA-N |
SMILES canónico |
COCC#CC1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
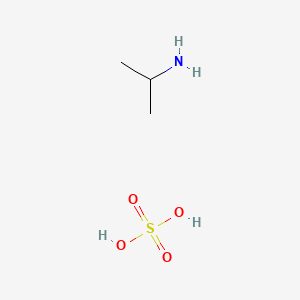
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)

![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
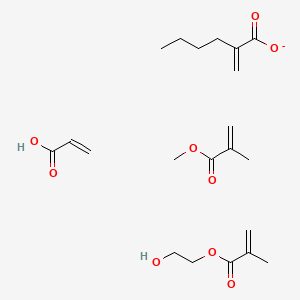
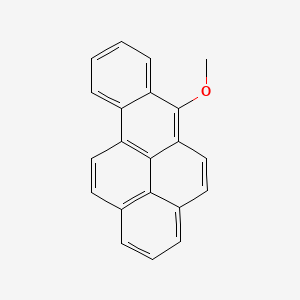
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
